L-4-Hydroxyphenyl-13C6-alanine

Catalog No.
S1529437
CAS No.
201595-63-3
M.F
C9H11NO3
M. Wt
187.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-4-Hydroxyphenyl-13C6-alanine

CAS Number

201595-63-3

Product Name

L-4-Hydroxyphenyl-13C6-alanine

IUPAC Name

(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

187.14 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,6+1,7+1

InChI Key

OUYCCCASQSFEME-HXCZJXEJSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Synonyms

(-)-α-Amino-p-hydroxyhydrocinnamic Acid-13C6; Therigon-13C6; p-Tyrosine-13C6; (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-13C6; (S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-13C6; (S)-Tyrosine-13C6; (S)-α-Amino-4-hydroxybenzenepropanoic Acid-13C6;

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C[C@@H](C(=O)O)N)O

Protein Structure and Function Studies

L-4-Hydroxyphenyl-13C6-alanine is a valuable tool in protein structure and function studies utilizing a technique called nuclear magnetic resonance (NMR) spectroscopy.

NMR spectroscopy provides detailed information about the structure and dynamics of molecules at the atomic level. By incorporating L-4-Hydroxyphenyl-13C6-alanine into proteins during their synthesis, researchers can selectively label specific regions of the protein structure. The unique ¹³C signal in the NMR spectrum allows scientists to distinguish these labeled regions from the rest of the protein, enabling them to:

  • Study protein folding and unfolding mechanisms: Understanding how proteins fold into their functional three-dimensional structures is crucial in various biological processes. L-4-Hydroxyphenyl-13C6-alanine can be used to monitor protein folding dynamics by observing changes in the ¹³C signal over time.
  • Investigate protein-protein interactions: Proteins often interact with other proteins to perform their functions. L-4-Hydroxyphenyl-13C6-alanine can be used to identify the specific amino acid residues involved in these interactions by observing changes in the ¹³C signal upon protein binding.
  • Probe protein dynamics: Proteins are not static structures, but rather exhibit dynamic movements essential for their function. L-4-Hydroxyphenyl-13C6-alanine can be used to study these movements by observing changes in the ¹³C signal intensity and relaxation times.

Metabolic Pathway Tracing

L-4-Hydroxyphenyl-13C6-alanine can also be used in metabolic pathway tracing studies. This technique aims to understand the fate of specific molecules within a cell or organism. By feeding cells or organisms with L-4-Hydroxyphenyl-13C6-alanine, researchers can track its incorporation into various metabolites and ultimately determine the pathways it undergoes. This information is valuable for:

  • Understanding cellular metabolism: Studying the flow of metabolites through different pathways provides insights into how cells utilize nutrients for energy production and biosynthesis of various molecules.
  • Investigating the role of specific enzymes: By observing the specific patterns of ¹³C incorporation into different metabolites, researchers can gain information about the activity and function of enzymes involved in the metabolic pathways.
  • Developing diagnostic tools: Studying metabolic pathways in diseased states can reveal potential biomarkers for diagnosis and monitoring of various diseases. L-4-Hydroxyphenyl-13C6-alanine may be used in such studies to trace specific metabolic alterations associated with specific diseases.

L-4-Hydroxyphenyl-13C6-alanine is a stable isotope-labeled amino acid derived from alanine, where the phenyl ring is substituted with a hydroxyl group at the para position and contains six carbon atoms labeled with the isotope carbon-13. This compound is significant in biochemical research, particularly in studies involving metabolic pathways and isotopic tracing. The presence of the hydroxyl group enhances its solubility and reactivity, making it a valuable tool in various scientific applications.

L-4-Hydroxyphenyl-13C6-alanine itself doesn't have a specific mechanism of action. Its primary function lies in serving as a labeled tracer molecule in scientific research. When incorporated into a biological system, researchers can track its movement and metabolism using NMR spectroscopy based on the unique 13C signal.

General safety guidelines for handling amino acids include:

  • Wearing gloves and protective equipment to avoid skin contact.
  • Working in a well-ventilated area to prevent inhalation.
  • Following proper disposal procedures according to local regulations. []
, including:

  • Transamination Reactions: It can undergo transamination with α-ketoglutarate, catalyzed by enzymes such as alanine transaminase, resulting in the formation of pyruvate and glutamate .
  • Decarboxylation: Under certain conditions, it may also undergo decarboxylation, leading to the formation of phenethylamine derivatives .
  • Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones or other condensation products, which are useful in synthesizing more complex organic molecules .

These reactions highlight its versatility as a precursor in synthetic organic chemistry.

L-4-Hydroxyphenyl-13C6-alanine exhibits biological activity primarily due to its structural similarity to other amino acids. It plays a role in:

  • Protein Synthesis: As an amino acid, it can be incorporated into proteins, influencing their structure and function.
  • Metabolic Pathways: Its hydroxyl group allows it to participate in various metabolic pathways, including those related to neurotransmitter synthesis and energy metabolism.

Research indicates that compounds similar to L-4-Hydroxyphenyl-13C6-alanine may have antioxidant properties due to their ability to scavenge free radicals .

The synthesis of L-4-Hydroxyphenyl-13C6-alanine can be achieved through several methods:

  • Strecker Synthesis: This method involves the reaction of an aldehyde (such as 4-hydroxybenzaldehyde) with ammonia and hydrogen cyanide to produce an α-amino acid .
  • Enzymatic Synthesis: Utilizing enzymes like transaminases can facilitate the conversion of 4-hydroxyphenylpyruvic acid into L-4-Hydroxyphenyl-13C6-alanine under mild conditions .
  • Chemical Modification: Starting from L-alanine, chemical modifications can introduce the hydroxyl group at the para position of the phenyl ring through electrophilic aromatic substitution reactions.

These methods provide pathways for synthesizing L-4-Hydroxyphenyl-13C6-alanine with high purity and yield.

L-4-Hydroxyphenyl-13C6-alanine has several applications:

  • Metabolomics: Used as a tracer in metabolic studies to understand nutrient utilization and metabolism in organisms.
  • Pharmaceutical Research: Its isotopic labeling allows for tracking drug metabolism and pharmacokinetics.
  • Nutritional Studies: Helps in studying amino acid uptake and protein synthesis rates in various biological systems.

These applications underscore its importance in both basic and applied research contexts.

Interaction studies involving L-4-Hydroxyphenyl-13C6-alanine focus on its role within biological systems:

  • Binding Studies: Investigations into how this compound interacts with enzymes or receptors can reveal insights into metabolic pathways and potential therapeutic targets.
  • Isotopic Labeling: The carbon-13 labeling allows researchers to trace metabolic fates of the compound in vivo, providing data on absorption, distribution, metabolism, and excretion.

Such studies are crucial for understanding the biochemical roles of amino acids and their derivatives.

L-4-Hydroxyphenyl-13C6-alanine shares structural features with several related compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
L-AlanineSimple α-amino acid without aromatic substitutionFundamental building block for protein synthesis
4-HydroxyphenylalanineContains a hydroxyl group on phenyl but not isotopically labeledImportant in neurotransmitter synthesis (tyrosine)
L-TyrosineHydroxylated phenolic amino acidPrecursor for neurotransmitters like dopamine
4-Hydroxyphenylpyruvic AcidKeto acid derivative involved in tyrosine metabolismKey intermediate in metabolic pathways

L-4-Hydroxyphenyl-13C6-alanine is unique due to its isotopic labeling, which allows for detailed metabolic tracing not possible with non-labeled compounds. Its structural features also enable specific interactions within biological systems that may differ from those of its analogs.

XLogP3

-2.3

Wikipedia

L-4-Hydroxyphenyl-13C6-alanine

Dates

Modify: 2023-08-15

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